Bulbocapnine

Description

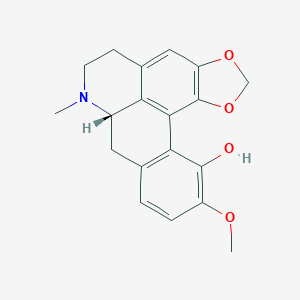

Structure

3D Structure

Properties

IUPAC Name |

(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17/h3-4,8,12,21H,5-7,9H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODGIKWNLDQZBM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183940 | |

| Record name | Bulbocapnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298-45-3 | |

| Record name | (+)-Bulbocapnine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bulbocapnine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bulbocapnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bulbocapnine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BULBOCAPNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0TGI865QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Core Mechanism of Action of Bulbocapnine on Dopamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which bulbocapnine, an aporphine (B1220529) isoquinoline (B145761) alkaloid, exerts its inhibitory effects on dopamine (B1211576) synthesis. The document details the primary and secondary modes of action, presents quantitative data from key studies, outlines relevant experimental methodologies, and visualizes the involved biochemical pathways and experimental workflows.

Core Mechanism of Action

Bulbocapnine primarily inhibits the synthesis of dopamine through the direct inhibition of tyrosine hydroxylase (TH) , the rate-limiting enzyme in the catecholamine biosynthetic pathway.[1][2][3][4][5] TH is responsible for the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the immediate precursor to dopamine.[2][6]

Studies have demonstrated that bulbocapnine acts as an uncompetitive inhibitor of bovine adrenal TH with respect to its substrate, L-tyrosine.[1][2] This mode of inhibition signifies that bulbocapnine binds to the enzyme-substrate complex (TH-L-tyrosine), thereby preventing the formation of the product, L-DOPA.

In addition to its direct enzymatic inhibition, bulbocapnine has been shown to influence intracellular signaling pathways that modulate TH activity. Specifically, it has been observed to decrease the intracellular concentration of calcium ions (Ca2+) in PC12 cells.[2][5] The activity of TH is regulated by phosphorylation, a process that can be calcium-dependent. Therefore, the reduction in intracellular calcium may contribute to the overall decrease in dopamine production.[2][5] It is important to note that bulbocapnine's inhibitory action is post-transcriptional, as it does not alter the mRNA levels of TH.[5]

Beyond its impact on dopamine synthesis, bulbocapnine is also recognized as a dopamine receptor antagonist , with the ability to block both D1 and D2 dopamine receptors.[2][7][8][9] This dual action of inhibiting dopamine production and blocking its receptors makes bulbocapnine a compound of significant interest in neuropharmacology.

Quantitative Data Summary

The inhibitory effects of bulbocapnine on dopamine synthesis and tyrosine hydroxylase activity have been quantified in several key studies. The following tables provide a structured summary of these findings for comparative analysis.

Table 1: Potency of Bulbocapnine in Inhibiting Dopamine Synthesis and Related Parameters

| Parameter | Value | Cell/Enzyme System | Conditions | Reference |

| IC50 (Dopamine Content) | 26.7 µM | PC12 Cells | 12 hours | [2][5] |

| IC50 (Dopamine Content) | 22.7 µM | PC12 Cells | 24 hours | [2][10] |

| Ki | 0.20 mM | Bovine Adrenal Tyrosine Hydroxylase | Uncompetitive inhibition with L-tyrosine | [1][2] |

Table 2: Percentage Inhibition by Bulbocapnine at Specific Concentrations

| Parameter Inhibited | % Inhibition | Concentration | Cell/Enzyme System | Reference |

| Dopamine Content | 45.2% | 20 µM (12h) | PC12 Cells | [5] |

| Dopamine Content | 39.2% | 20 µM (24h) | PC12 Cells | [10] |

| Tyrosine Hydroxylase Activity | 24.4% | 20 µM | PC12 Cells | [2][5] |

| Tyrosine Hydroxylase Activity | 23.1% | 20 µM | PC12 Cells | [10] |

| Tyrosine Hydroxylase Activity | 43.6% | 200 µM | Bovine Adrenal Tyrosine Hydroxylase | [1][2] |

| Intracellular Ca2+ Concentration | 12.9% | 20 µM | PC12 Cells | [2][5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Bulbocapnine's Inhibition of Dopamine Synthesis

The following diagram illustrates the key molecular interactions involved in bulbocapnine's mechanism of action on dopamine synthesis.

Caption: Bulbocapnine's dual inhibitory action on dopamine synthesis.

Experimental Workflow for Assessing Bulbocapnine's Effect on Dopamine Synthesis

The following diagram outlines a typical experimental workflow used to investigate the impact of bulbocapnine on dopamine production in a cellular model.

Caption: Workflow for studying bulbocapnine's effect on dopamine.

Experimental Protocols

The following sections provide a generalized methodology for key experiments cited in the literature investigating the effects of bulbocapnine on dopamine synthesis.

Inhibition of Dopamine Biosynthesis in PC12 Cells

This protocol describes the general steps to determine the effect of bulbocapnine on dopamine content in a cellular model.[2]

-

Cell Culture: Pheochromocytoma (PC12) cells, a cell line derived from a rat adrenal medulla that produces and stores dopamine, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and horse serum. The cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in culture plates and allowed to attach. The culture medium is then replaced with fresh medium containing various concentrations of bulbocapnine hydrochloride. A vehicle control (e.g., saline) is run in parallel. The cells are incubated for specified durations (e.g., 12 or 24 hours).

-

Cell Lysis and Dopamine Extraction: Following incubation, the cells are harvested and lysed using a suitable buffer, such as perchloric acid, to precipitate proteins and extract catecholamines. The resulting lysate is centrifuged to pellet the cellular debris.

-

Dopamine Quantification: The supernatant, which contains the extracted dopamine, is then analyzed. A common and sensitive method for quantification is High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol outlines the general steps to measure the direct inhibitory effect of bulbocapnine on the activity of tyrosine hydroxylase.

-

Enzyme Source: Tyrosine hydroxylase can be purified from sources such as bovine adrenal glands.

-

Reaction Mixture: The assay is typically conducted in a reaction mixture containing a buffer, the substrate L-tyrosine, a cofactor (e.g., 6-methyl-5,6,7,8-tetrahydropterine), and catalase.

-

Inhibition Study: Various concentrations of bulbocapnine are added to the reaction mixture. A control reaction without the inhibitor is run concurrently.

-

Enzyme Reaction: The enzymatic reaction is initiated by the addition of the TH enzyme preparation and incubated at a specific temperature (e.g., 37°C) for a set period.

-

Reaction Termination and Product Quantification: The reaction is stopped, often by the addition of acid. The amount of L-DOPA formed is then quantified, typically using HPLC with electrochemical detection.

-

Kinetic Analysis: To determine the mode of inhibition (e.g., uncompetitive) and the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate (L-tyrosine) and the inhibitor (bulbocapnine). The data are then analyzed using methods such as Lineweaver-Burk plots.[1][11]

References

- 1. Inhibition of tyrosine hydroxylase by bulbocapnine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Bulbocapnine [cuip.cz]

- 4. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 5. Inhibitory effects of bulbocapnine on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bulbocapnine is not a selective DA1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. yakhak.org [yakhak.org]

- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

A Technical Guide to the Natural Sources and Extraction of Bulbocapnine from Corydalis cava

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Corydalis cava as a natural source of the aporphine (B1220529) isoquinoline (B145761) alkaloid, bulbocapnine. It details the co-occurring alkaloids, presents quantitative data on its biological activities, and outlines a detailed protocol for its extraction and isolation. Furthermore, this document includes visualizations of the extraction workflow and the key signaling pathway affected by bulbocapnine.

Natural Sources of Bulbocapnine

Bulbocapnine is an aporphine-type alkaloid found predominantly in plants of the Papaveraceae family, particularly within the Corydalis and Dicentra genera[1]. The primary and most well-documented natural source of this compound is the hollow root tuber of Corydalis cava (L.) Schweigg. & Körte[2][3]. This woodland plant, native to Europe and Western Asia, is recognized for its rich and complex alkaloid profile[3][4].

While bulbocapnine is the main alkaloid constituent, a diverse array of other isoquinoline alkaloids are also present in Corydalis cava. The total alkaloid mixture can be isolated from the plant, and has been found to constitute approximately 0.53% of the plant's matter[5]. The co-extraction of these related compounds necessitates robust purification methodologies to isolate bulbocapnine for research and pharmaceutical applications.

Table 1: Alkaloid Profile of Corydalis cava

| Alkaloid Classification | Compound Name | Reference |

| Major Alkaloid | (+)-Bulbocapnine | [5] |

| Minor Alkaloids | Coptisine | [5] |

| (+)-Domestine | [5] | |

| Adlumidiceine | [5] | |

| (+)-Predicentrine | [5] | |

| Protopine | [5] | |

| (-)-Capnoidine | [5] | |

| (+)-Stylopine | [5] | |

| (+)-Isoboldine | [5] | |

| 8-Oxocoptisine | [5] | |

| Corysamine | [5] | |

| Corydaline | [3] | |

| Corycavine | [3] |

Quantitative Pharmacological Data

Bulbocapnine exhibits a range of biological activities, primarily investigated for its effects on the central nervous system. Its inhibitory actions on key enzymes have been quantified, providing valuable data for drug development and neuropharmacological research.

Table 2: Quantitative Analysis of Bulbocapnine's Biological Activity

| Target/Assay | Method | Concentration/Parameter | Observed Effect | Reference |

| Dopamine (B1211576) Biosynthesis | PC12 Cell Assay | 20 µM (12h incubation) | 45.2% inhibition of dopamine content | [6] |

| Dopamine Biosynthesis | PC12 Cell Assay | IC₅₀ = 26.7 µM | 50% inhibitory concentration | [6] |

| Tyrosine Hydroxylase (TH) Activity | PC12 Cell Assay | 20 µM | 24.4% inhibition of TH activity | [6] |

| Butyrylcholinesterase (BuChE) Inhibition | Modified Ellman's Method | IC₅₀ = 67.0 ± 2.1 µM | Potent inhibitor | [7][8][9] |

| Free-Radical Scavenging | DPPH Test | EC₅₀ = 279 ± 16.7 µM | Significant antioxidant activity | [7][8][9] |

Extraction and Isolation Protocol

The extraction of bulbocapnine from Corydalis cava tubers follows established methodologies for isolating alkaloids from plant materials. The process involves an initial solvent extraction, followed by acid-base partitioning and chromatographic purification.

3.1. Materials and Reagents

-

Dried and powdered tubers of Corydalis cava

-

Ethanol (B145695) (or Methanol)

-

Hydrochloric Acid (HCl), 5% solution

-

Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

-

Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (B151607) (CHCl₃)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel 60 (for column chromatography)

-

Preparative Thin-Layer Chromatography (TLC) plates

-

Appropriate solvent systems for chromatography (e.g., gradients of chloroform and methanol)

-

Rotary evaporator

-

Standard laboratory glassware

3.2. Experimental Procedure

-

Step 1: Solid-Liquid Extraction

-

The dried and powdered tuber material is subjected to exhaustive extraction with a polar solvent such as ethanol[7][8][9]. This can be achieved through methods like Soxhlet extraction or refluxing for several hours to ensure the complete transfer of alkaloids into the solvent[10].

-

Following extraction, the mixture is filtered to separate the plant residue from the crude ethanolic extract.

-

-

Step 2: Solvent Evaporation

-

The solvent is removed from the crude extract under reduced pressure using a rotary evaporator, yielding a concentrated residue.

-

-

Step 3: Acid-Base Partitioning

-

The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl). This step protonates the alkaloids, rendering them soluble in the aqueous phase[10].

-

The acidic solution is then washed with a non-polar solvent like hexane to remove lipids, waxes, and other non-alkaloidal impurities[10]. The aqueous layer containing the protonated alkaloids is retained.

-

The aqueous solution is subsequently basified to a pH of 9-11 using NaOH or NH₄OH. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents[10].

-

The basified aqueous solution is then repeatedly extracted with an organic solvent such as dichloromethane or chloroform. The organic layers containing the crude alkaloid mixture are combined[10].

-

-

Step 4: Drying and Concentration

-

Step 5: Chromatographic Purification

-

The crude alkaloid extract is subjected to column chromatography using silica gel as the stationary phase[7][8][9].

-

A step-gradient elution is typically employed, starting with less polar solvents (e.g., hexane, chloroform) and gradually increasing the polarity with solvents like ethanol or methanol (B129727) to separate the various alkaloids[7][8][9].

-

Fractions are collected and monitored by TLC to identify those containing bulbocapnine.

-

For final purification, fractions rich in bulbocapnine may be further purified using preparative TLC or crystallization to yield the pure compound (≥98% purity)[1][7][8][9].

-

Visualizations

Caption: General workflow for the extraction and purification of bulbocapnine.

Bulbocapnine's primary mechanism of action in reducing dopamine levels is through the inhibition of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the dopamine synthesis pathway.[6][11]

Caption: Bulbocapnine inhibits the dopamine synthesis pathway via Tyrosine Hydroxylase.

References

- 1. Bulbocapnine [cuip.cz]

- 2. Corydalis cava - Wikipedia [en.wikipedia.org]

- 3. Corydalis cava | Pacific Bulb Society [pacificbulbsociety.org]

- 4. Corydalis Alkaloids - Wikipedia [en.wikipedia.org]

- 5. Isolation and chemistry of alkaloids from plants of the family Papaveraceae LXVII: Corydalis cava (L.) Sch. et K. (C. tuberosa DC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of bulbocapnine on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dspace.cuni.cz [dspace.cuni.cz]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Pharmacological Profile of Bulbocapnine as a Tyrosine Hydroxylase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bulbocapnine, an aporphine (B1220529) isoquinoline (B145761) alkaloid, has been identified as a notable inhibitor of dopamine (B1211576) biosynthesis, primarily through its interaction with tyrosine hydroxylase (TH), the rate-limiting enzyme in the catecholamine synthesis pathway. This technical guide provides a comprehensive overview of the pharmacological profile of bulbocapnine, with a specific focus on its mechanism as a tyrosine hydroxylase inhibitor. It includes a summary of key quantitative data, detailed experimental methodologies for assessing its inhibitory activity, and visualizations of the relevant biochemical pathways and experimental workflows. Beyond its effects on dopamine synthesis, bulbocapnine is also recognized as a dopamine receptor antagonist, highlighting its dual action in neuropharmacology.[1]

Core Mechanism of Action

Bulbocapnine's primary mechanism for inhibiting the synthesis of dopamine is the direct inhibition of tyrosine hydroxylase (TH).[1] TH is the enzyme that catalyzes the conversion of L-tyrosine to L-DOPA, which is the precursor to dopamine.[1] Studies have demonstrated that bulbocapnine acts as an uncompetitive inhibitor of bovine adrenal TH with respect to the substrate L-tyrosine.[1][2] This mode of inhibition indicates that bulbocapnine binds to the enzyme-substrate complex.[1]

In addition to direct enzyme inhibition, research suggests that bulbocapnine may also influence intracellular signaling pathways that modulate the activity of TH.[1] Specifically, it has been observed to decrease the intracellular Ca2+ concentration in PC12 cells.[3] However, it has been noted that bulbocapnine treatment does not alter the mRNA level of TH.[3]

Quantitative Data Summary

The inhibitory effects of bulbocapnine on dopamine synthesis and tyrosine hydroxylase activity have been quantified in several studies. The following tables summarize the key findings for easy comparison.

Table 1: Potency of Bulbocapnine in Cellular Assays

| Parameter | Cell Line | Value | Description | Reference |

| IC50 | PC12 cells | 26.7 µM | Inhibition of dopamine content. | [3] |

| IC50 | PC12 cells | 22.7 µM | Inhibition of dopamine content over 24 hours. | [4] |

| Inhibition | PC12 cells | 45.2% at 20 µM | Inhibition of dopamine content after 12 hours. | [3] |

| Inhibition | PC12 cells | 24.4% at 20 µM | Inhibition of tyrosine hydroxylase activity. | [3] |

| Inhibition | PC12 cells | 39.2% at 20 µM | Inhibition of dopamine content after 24 hours. | [4] |

| Inhibition | PC12 cells | 23.1% at 20 µM | Inhibition of tyrosine hydroxylase activity. | [4] |

| Intracellular Ca2+ | PC12 cells | 12.9% decrease at 20 µM | Reduction in intracellular calcium concentration. | [3] |

Table 2: Enzymatic Inhibition of Tyrosine Hydroxylase by Bulbocapnine

| Parameter | Enzyme Source | Substrate | Value | Description | Reference |

| Ki | Bovine Adrenal | L-Tyrosine | 0.20 mM | Uncompetitive inhibition constant. | [2] |

| Inhibition | Bovine Adrenal | L-Tyrosine | 43.6% at 200 µM | Direct inhibition of enzyme activity. | [2] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and logical relationships involved in the action of bulbocapnine.

Caption: Mechanism of action of Bulbocapnine.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to determine the inhibitory effects of bulbocapnine on dopamine synthesis.

Cellular Dopamine Content Assay

This protocol outlines the general steps used to investigate the effect of bulbocapnine on dopamine content in a cellular model, such as PC12 cells.

-

Cell Culture: PC12 cells are cultured in an appropriate medium (e.g., DMEM supplemented with fetal bovine serum, horse serum, and antibiotics) and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in culture plates and allowed to adhere. Subsequently, the cells are treated with various concentrations of bulbocapnine or a vehicle control for specific time periods (e.g., 6, 12, 24, 36, 60 hours).[4]

-

Cell Lysis: After treatment, the cells are harvested and lysed using an appropriate lysis buffer to release intracellular contents, including dopamine.

-

Dopamine Quantification: The concentration of dopamine in the cell lysates is determined using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: The dopamine content in bulbocapnine-treated cells is compared to that in vehicle-treated control cells. The IC50 value, the concentration of bulbocapnine that causes 50% inhibition of dopamine content, is determined from a dose-response curve.[3][4]

In Vitro Tyrosine Hydroxylase Activity Assay

This protocol describes the methodology for assessing the direct inhibitory effect of bulbocapnine on the enzymatic activity of tyrosine hydroxylase.

-

Enzyme Source: Tyrosine hydroxylase can be obtained from various sources, such as bovine adrenal glands or by lysing cell lines that express the enzyme, like PC12 cells.[1][2]

-

Enzyme Assay: The assay is typically conducted in a reaction mixture containing a buffer, the substrate L-tyrosine (often radiolabeled, e.g., with ³H), a cofactor (e.g., 6-MPH₄), and catalase.[1]

-

Inhibition Study: Various concentrations of bulbocapnine are pre-incubated with the enzyme preparation. The reaction is initiated by the addition of the substrate.[1]

-

Product Measurement: The reaction is allowed to proceed for a defined period and then stopped (e.g., by adding acid). The product, L-DOPA (or a downstream metabolite if using a radiolabeled substrate), is then separated and quantified.[1] For radiolabeled assays, this can involve ion-exchange chromatography to isolate the radiolabeled product, followed by scintillation counting.[1]

-

Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), the assay is performed with varying concentrations of both the substrate (L-tyrosine) and the inhibitor (bulbocapnine). The data is then plotted using methods such as Lineweaver-Burk plots to determine the Ki value.[1][2]

Experimental and Data Analysis Workflows

The following diagram illustrates a typical workflow for investigating the inhibitory effects of bulbocapnine.

Caption: Experimental workflow for bulbocapnine inhibition studies.

Broader Pharmacological Context

It is important to note that bulbocapnine's pharmacological profile is not limited to its effects on tyrosine hydroxylase. It is also known to be an acetylcholinesterase inhibitor and a dopamine receptor antagonist.[5][6][7] This multifaceted activity contributes to its complex physiological effects, which can include catalepsy and the inhibition of motor activities.[5] The dual action of inhibiting dopamine production and blocking its receptors makes bulbocapnine a compound of significant interest in the field of neuropharmacology.[1]

Conclusion

Bulbocapnine demonstrates a clear inhibitory effect on dopamine biosynthesis through the uncompetitive inhibition of tyrosine hydroxylase. Quantitative data from both cellular and enzymatic assays confirm its potency. The additional finding of its influence on intracellular calcium levels suggests a multi-faceted mechanism of action. The detailed experimental protocols and workflows provided in this guide offer a framework for the further investigation and characterization of bulbocapnine and other potential tyrosine hydroxylase inhibitors. Its broader pharmacological activities as an acetylcholinesterase inhibitor and dopamine receptor antagonist underscore its potential as a valuable tool for neuropharmacological research.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of tyrosine hydroxylase by bulbocapnine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of bulbocapnine on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Bulbocapnine on Dopamine Content in PC12 Cells [yakhak.org]

- 5. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 6. goldbio.com [goldbio.com]

- 7. Bulbocapnine's ability to antagonize the adrenergic inhibitory action of dopamine and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigma of Catalepsy: Early Research into Bulbocapnine's Profound Motor Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bulbocapnine, an isoquinoline (B145761) alkaloid derived from plants of the Papaveraceae family, notably the Corydalis genus, has long been a subject of pharmacological intrigue. Its most striking and defining characteristic, the induction of a cataleptic state, has made it a valuable tool in the study of motor control and the pathophysiology of catatonia. This technical guide delves into the seminal early research that first identified and characterized the cataleptic effects of bulbocapnine, providing a detailed overview of the initial discoveries, experimental protocols, and nascent understandings of its mechanism of action. The foundational work of researchers in the early 20th century laid the groundwork for decades of investigation into the neurobiological underpinnings of motor function and dysfunction.

The Initial Discovery: Peters (1904)

The first documented observation of bulbocapnine's cataleptic properties is attributed to Peters in 1904.[1] This initial discovery marked a significant turning point, providing the scientific community with a chemical tool to reliably induce a state of motor rigidity and waxy flexibility in animals, a condition analogous to clinical catatonia. This breakthrough opened the door to the systematic study of a complex neuropsychiatric syndrome in a controlled laboratory setting.

Pioneering Investigations: The 1920s and 1930s

Following Peters' initial finding, the 1920s and 1930s saw a surge of interest in bulbocapnine, with several key researchers significantly advancing the understanding of its effects.

The Work of Joël and Fränkel

In the mid-1920s, Ernst Joël and Fritz Fränkel conducted extensive studies on bulbocapnine, further characterizing its cataleptic effects and exploring its potential as a model for schizophrenia. Their work, published in journals such as the Klinische Wochenschrift, was instrumental in establishing bulbocapnine-induced catalepsy as a valid experimental paradigm.

Schaltenbrand's Contributions

Georg Schaltenbrand was another pivotal figure in this era. His research, published in the Archiv für experimentelle Pathologie und Pharmakologie, delved into the physiological basis of the cataleptic state induced by bulbocapnine. He meticulously described the behavioral manifestations in various animal models, contributing to a more nuanced understanding of the phenomenon.

De Jong and Baruk: A Comprehensive Monograph

The culmination of this early wave of research was the publication of "La Catatonie expérimentale par la bulbocapnine" in 1930 by Dutch neurologist Herman de Jong and French psychiatrist Henri Baruk.[2][3] This comprehensive monograph, which followed their presentations to the Société de neurologie de Paris in 1929, synthesized the existing knowledge and presented their own extensive experimental findings.[4] Their work solidified the use of bulbocapnine as the primary method for inducing experimental catatonia and served as a foundational text for subsequent generations of researchers.

Experimental Protocols

The early experimental methodologies, while lacking the sophistication of modern techniques, were rigorous for their time. They primarily involved the administration of bulbocapnine to various animal species and the careful observation and documentation of the resulting behavioral changes.

Key Experiment: Induction of Catalepsy in the Rabbit

One of the earliest detailed protocols involved the use of rabbits to demonstrate bulbocapnine's cataleptic effects.

Objective: To induce a cataleptic state in a rabbit using bulbocapnine hydrochloride.

Materials:

-

Bulbocapnine hydrochloride solution (concentration not uniformly specified in early reports, but solutions were prepared for injection)

-

Syringe and needle for intraperitoneal or subcutaneous injection

-

Rabbit

-

Observation area

Procedure:

-

A solution of bulbocapnine hydrochloride was administered to a rabbit via intraperitoneal or subcutaneous injection.

-

The animal was then placed in an observation area and its behavior was meticulously monitored.

-

The onset of catalepsy was characterized by the animal's tendency to remain in passively imposed, often awkward, postures for extended periods. This "waxy flexibility" was the hallmark of the cataleptic state.

-

Researchers would test for catalepsy by, for example, placing the animal's forelimbs on a raised object or crossing its legs, and observing the duration for which the unnatural posture was maintained.

-

The duration of the cataleptic state and the animal's subsequent recovery were recorded.

Quantitative Data from Early Studies

Quantitative data from the earliest studies are sparse and often descriptive. However, some key observations laid the groundwork for later, more precise measurements. More contemporary studies have established clearer dose-response relationships. For instance, a 1979 study in rats demonstrated that a dose of 50 mg/kg administered intraperitoneally induces a cataleptic state that lasts for approximately one hour.[5][6]

| Parameter | Observation from Early Research | Later Quantitative Data (Rat Model)[5][6] |

| Dosage | Varied, administered as hydrochloride salt solution | 50 mg/kg, intraperitoneal |

| Onset of Catalepsy | Reported to occur within minutes of injection | Immediate |

| Duration of Catalepsy | Noted as lasting for a significant period, allowing for observation | Approximately 1 hour |

| Key Behavioral Marker | Waxy flexibility; maintenance of imposed postures | Immobility and failure to correct posture in the bar test |

Early Understanding of the Mechanism of Action

The precise molecular mechanisms of bulbocapnine's action were not understood in the early 20th century. However, researchers hypothesized that the drug acted on central motor control centers in the brain. The observable effects, so closely mimicking clinical catatonia, led to theories that bulbocapnine interfered with the neural pathways responsible for initiating and controlling voluntary movement.

Later research has elucidated that bulbocapnine's effects are complex, involving multiple neurotransmitter systems. It has been shown to act as an acetylcholinesterase inhibitor and, crucially for its cataleptic effects, to inhibit the biosynthesis of dopamine (B1211576) by targeting the enzyme tyrosine hydroxylase.[7] This interference with the dopaminergic system is now understood to be a key factor in the induction of catalepsy.

Visualizations

Experimental Workflow: Induction and Observation of Bulbocapnine Catalepsy

Caption: A simplified workflow of early experiments inducing catalepsy with bulbocapnine.

Proposed Signaling Pathway (Modern Understanding)

Caption: Bulbocapnine's inhibition of dopamine synthesis, a key mechanism of its cataleptic effect.

Conclusion

The early research into the cataleptic effects of bulbocapnine represents a fascinating chapter in the history of pharmacology and neuroscience. The pioneering work of Peters, Joël, Fränkel, Schaltenbrand, de Jong, and Baruk transformed a natural alkaloid into a powerful experimental tool. Their meticulous observations and detailed descriptions of bulbocapnine-induced catalepsy in animal models provided the crucial first steps toward understanding the complex neural circuits that govern motor control. While their understanding of the underlying mechanisms was limited by the scientific knowledge of their time, their research laid an indispensable foundation for modern investigations into the role of dopamine and other neurotransmitters in motor function and the pathophysiology of catatonic states. The legacy of this early work continues to influence research in psychopharmacology and the development of novel therapeutic strategies for motor disorders.

References

- 1. samorini.it [samorini.it]

- 2. Experimental Katatonia Produced by Bulbocapnine, and the Katatonic Syndrome in Man [La catatonie expérimentale par la bulbocapnine et le syndrome catatonique chez l'homme]. (L'Encéphale, February, 1930.) De Jong, H., and Baruk, H. | Semantic Scholar [semanticscholar.org]

- 3. Biblioteca Digital Real Academia Nacional de Medicina de España > La catatonie expérimentale par la bulbocapnine : Étude... [bibliotecavirtual.ranm.es]

- 4. 0599 - Page 547 - Société de neurologie de Paris. Séance du 7 novembre 1929. Communications et présentations. Etudes sur catatonie expérimentale. L'épreuve de la bulbocapnine chez les singes. - Comparaison des stades de l'intoxication bulbocapnique avec les aspects de la catatonie humaine, par H. de Jong... et H. Baruk... / L'insuline peut guérir la cachexie parkinsonienne, conséquence du surmenage musculaire qu'entraîne l'état dystasique, par MM. J. Froment et G. Mouriquand... · Numerabilis · Université Paris Cité [numerabilis.u-pariscite.fr]

- 5. academic.oup.com [academic.oup.com]

- 6. Role of the dopaminergic system in the cataleptogenic action of bulbocapnine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effects of bulbocapnine on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Bulbocapnine as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bulbocapnine, a naturally occurring aporphine (B1220529) alkaloid, has been identified as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). This technical guide provides a comprehensive overview of the current understanding of bulbocapnine's role as an AChE inhibitor. It summarizes the available quantitative data on its inhibitory potency, details relevant experimental methodologies for assessing its activity, and visualizes the pertinent biochemical pathways and experimental workflows. While the inhibitory effects of bulbocapnine on cholinesterases are documented, a detailed kinetic analysis to elucidate the precise mechanism of inhibition is not yet available in published literature. This guide, therefore, also outlines the necessary experimental steps to fully characterize its inhibitory profile.

Introduction

Acetylcholine (ACh) is a critical neurotransmitter in both the central and peripheral nervous systems, playing a key role in cognitive functions such as memory and learning, as well as in neuromuscular signaling.[1][2] The termination of cholinergic signaling is predominantly mediated by the rapid enzymatic degradation of ACh by acetylcholinesterase (AChE) in the synaptic cleft.[1] Inhibition of AChE leads to an accumulation of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is the cornerstone of therapeutic strategies for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.[2]

Bulbocapnine is an alkaloid found in plants of the Corydalis and Dicentra genera.[3] It is known to interact with various neurotransmitter systems, and among its documented activities is the inhibition of cholinesterases.[3] This guide focuses specifically on the characterization of bulbocapnine as an inhibitor of acetylcholinesterase.

Quantitative Data on Inhibitory Activity

The inhibitory potency of bulbocapnine against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been quantified in terms of the half-maximal inhibitory concentration (IC50). The available data from different studies are summarized in the table below. It is important to note that variations in experimental conditions (e.g., enzyme source, substrate concentration, buffer composition) can influence the determined IC50 values.

| Enzyme Target | Inhibitor | IC50 Value (µM) | Source |

| Acetylcholinesterase (AChE) | Bulbocapnine | 40 ± 2 | [3] |

| Butyrylcholinesterase (BuChE) | Bulbocapnine | 83 ± 3 | [3] |

| Butyrylcholinesterase (HuBuChE) | (+)-Bulbocapnine | 67.0 ± 2.1 |

Mechanism of Action and Enzyme Kinetics (Current Gap in Knowledge)

A complete understanding of an enzyme inhibitor's mechanism requires detailed kinetic studies. These studies determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed, and allow for the calculation of the inhibition constant (Ki), which represents the binding affinity of the inhibitor for the enzyme.

As of the date of this guide, specific studies detailing the kinetic analysis of bulbocapnine's inhibition of acetylcholinesterase, including the determination of its Ki value and mode of inhibition through methods like Lineweaver-Burk or Dixon plots, have not been found in the peer-reviewed scientific literature. Therefore, the precise molecular interactions and the kinetic parameters governing bulbocapnine's binding to AChE remain to be elucidated.

To address this knowledge gap, a systematic kinetic analysis would be required. This would involve measuring the initial reaction velocities of AChE at various substrate and inhibitor concentrations. The data would then be plotted using graphical methods such as the Lineweaver-Burk (double reciprocal) plot or the Dixon plot to determine the mode of inhibition and the inhibition constant (Ki).

Signaling Pathways

The primary consequence of acetylcholinesterase inhibition by bulbocapnine is the potentiation of cholinergic signaling. By preventing the breakdown of acetylcholine, bulbocapnine increases the concentration and residence time of the neurotransmitter in the synaptic cleft. This leads to enhanced activation of postsynaptic nicotinic and muscarinic acetylcholine receptors, thereby amplifying the downstream signaling cascades.

Caption: Cholinergic synapse showing AChE inhibition by bulbocapnine.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a widely used spectrophotometric method for determining the in vitro inhibitory activity of a compound against acetylcholinesterase.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (B1204863) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of the substrate acetylthiocholine (B1193921) by AChE.

Materials:

-

Acetylcholinesterase (e.g., from electric eel)

-

Bulbocapnine (or other test inhibitor)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of bulbocapnine in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Phosphate buffer, DTNB solution, and ATCI solution.

-

Control (100% enzyme activity): Phosphate buffer, AChE solution, DTNB solution, and the solvent used for the test compound.

-

Test Sample: Phosphate buffer, AChE solution, DTNB solution, and the bulbocapnine solution at various concentrations.

-

-

Pre-incubation:

-

Add the buffer, AChE solution, DTNB, and bulbocapnine/solvent to the respective wells.

-

Mix gently and incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

-

Kinetic Measurement:

-

Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each bulbocapnine concentration using the formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] * 100

-

Plot the percentage of inhibition against the logarithm of the bulbocapnine concentration to determine the IC50 value using non-linear regression analysis.

-

Experimental Workflows

The following diagram illustrates a typical workflow for the characterization of an enzyme inhibitor, starting from initial screening to detailed kinetic analysis. This represents the logical progression of research that would be necessary to fully elucidate the role of bulbocapnine as an AChE inhibitor.

Caption: Workflow for characterizing an enzyme inhibitor like bulbocapnine.

Conclusion and Future Directions

Bulbocapnine has been demonstrated to be an inhibitor of both acetylcholinesterase and butyrylcholinesterase, with IC50 values in the micromolar range.[3] This inhibitory activity suggests its potential as a modulator of the cholinergic system. However, a significant gap exists in the current understanding of its interaction with AChE.

Future research should prioritize detailed enzyme kinetic studies to:

-

Determine the precise mechanism of AChE inhibition (competitive, non-competitive, uncompetitive, or mixed).

-

Calculate the inhibition constant (Ki) to quantify its binding affinity.

-

Investigate the reversibility of the inhibition.

Elucidating these kinetic parameters is essential for a comprehensive understanding of bulbocapnine's pharmacological profile and for guiding any potential future development of this compound or its derivatives as therapeutic agents targeting the cholinergic system.

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase and butyrylcholinesterase inhibitory compounds from Corydalis cava Schweigg. & Kort - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Bulbocapnine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bulbocapnine hydrochloride is a well-documented isoquinoline (B145761) alkaloid derived from plants of the Corydalis and Dicentra genera.[1] This technical guide provides a comprehensive overview of its molecular structure, chemical properties, and established pharmacological activities. Bulbocapnine hydrochloride is recognized primarily for its dual role as an inhibitor of dopamine (B1211576) biosynthesis, through the inhibition of tyrosine hydroxylase, and as an acetylcholinesterase inhibitor.[1][2] It also exhibits dopamine receptor antagonist properties.[2] This document consolidates key quantitative data, details relevant experimental methodologies, and presents visual representations of associated signaling pathways and workflows to support further research and drug development efforts.

Molecular Structure and Chemical Properties

Bulbocapnine hydrochloride is the hydrochloride salt of the naturally occurring alkaloid bulbocapnine. The addition of hydrochloric acid increases its water solubility, making it more amenable for use in aqueous solutions for laboratory research.[2]

Chemical Structure and Identifiers

The chemical structure of bulbocapnine hydrochloride is characterized by a tetracyclic aporphine (B1220529) core.

| Identifier | Value |

| Chemical Formula | C₁₉H₂₀ClNO₄ |

| Molecular Weight | 361.82 g/mol [2] |

| IUPAC Name | (12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol;hydrochloride |

| CAS Number | 632-47-3 |

| SMILES String | CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3.Cl |

Physicochemical Properties

| Property | Value |

| Melting Point | 209-210 °C |

| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required). Water-soluble as the hydrochloride salt.[2] |

| Storage Conditions | Store at -20°C, protected from light.[2] |

| Appearance | White crystalline solid |

Pharmacological Properties

Bulbocapnine hydrochloride exerts its primary pharmacological effects through two main mechanisms: the inhibition of dopamine synthesis and the inhibition of acetylcholinesterase. It is also recognized as a dopamine receptor antagonist.

Inhibition of Dopamine Synthesis

Bulbocapnine hydrochloride is a known inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of dopamine.[1] By inhibiting TH, bulbocapnine reduces the conversion of L-tyrosine to L-DOPA, thereby decreasing the overall production of dopamine.

| Parameter | Value | Species/System |

| Tyrosine Hydroxylase Inhibition (Ki) | 0.20 mM | Bovine Adrenal |

| Dopamine Content Inhibition (IC50) | 26.7 µM | PC12 cells |

Note: The inhibition of bovine adrenal TH by bulbocapnine has been characterized as uncompetitive with respect to the substrate L-tyrosine.

Acetylcholinesterase Inhibition

Bulbocapnine hydrochloride also functions as an acetylcholinesterase (AChE) inhibitor.[1] By blocking the action of AChE, it prevents the breakdown of the neurotransmitter acetylcholine, leading to increased cholinergic signaling.

Dopamine and Serotonin (B10506) Receptor Interactions

Bulbocapnine hydrochloride is described as a dopamine receptor antagonist.[2] However, specific quantitative data on its binding affinities (Ki or IC50 values) for dopamine D1, D2, and various serotonin (5-HT) receptor subtypes are not consistently reported in the readily available scientific literature. Further focused studies would be required to definitively quantify these interactions.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Overview of the dual inhibitory action of Bulbocapnine HCl.

Experimental Workflows

Caption: Workflow for determining tyrosine hydroxylase inhibition.

Caption: Workflow for assessing acetylcholinesterase activity.

Detailed Experimental Protocols

Tyrosine Hydroxylase (TH) Inhibition Assay

Objective: To determine the inhibitory constant (Ki) and the mechanism of inhibition of bulbocapnine hydrochloride on TH activity.

Materials:

-

Purified TH or cell lysate containing TH (e.g., from PC12 cells)

-

Bulbocapnine hydrochloride

-

L-tyrosine (radiolabeled or non-radiolabeled)

-

6-MPH₄ (cofactor)

-

Catalase

-

Reaction buffer (e.g., MES buffer, pH 6.0)

-

Stopping solution (e.g., perchloric acid)

-

HPLC system with electrochemical detection or scintillation counter

Procedure:

-

Enzyme Preparation: Prepare a stock solution of TH in the reaction buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of bulbocapnine hydrochloride in the reaction buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, catalase, 6-MPH₄, and the TH enzyme preparation.

-

Pre-incubation: Add the bulbocapnine hydrochloride dilutions to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Initiate the reaction by adding L-tyrosine.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding the stopping solution.

-

Product Quantification:

-

HPLC: If using non-radiolabeled L-tyrosine, centrifuge the samples and analyze the supernatant for L-DOPA concentration using HPLC with electrochemical detection.

-

Scintillation Counting: If using radiolabeled L-tyrosine, separate the radiolabeled L-DOPA from the unreacted substrate using ion-exchange chromatography, followed by quantification with a scintillation counter.

-

-

Data Analysis: Determine the rate of L-DOPA formation for each inhibitor concentration. Plot the data using a Lineweaver-Burk plot to determine the Ki and the type of inhibition.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of bulbocapnine hydrochloride on AChE activity.

Materials:

-

Acetylcholinesterase (e.g., from electric eel)

-

Bulbocapnine hydrochloride

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a series of dilutions of bulbocapnine hydrochloride in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add phosphate buffer to all wells.

-

Add the AChE solution to all wells except the blank.

-

Add the bulbocapnine hydrochloride dilutions to the test wells. Add buffer to the control wells.

-

-

Pre-incubation: Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

Reaction Initiation: Add a mixture of ATCI and DTNB to all wells to start the reaction.

-

Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for a defined period (e.g., 10 minutes) in kinetic mode.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of bulbocapnine hydrochloride relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

-

General Dopamine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of bulbocapnine hydrochloride for a specific dopamine receptor subtype (e.g., D1 or D2).

Materials:

-

Cell membranes expressing the dopamine receptor of interest

-

Radioligand specific for the receptor (e.g., [³H]-SCH23390 for D1, [³H]-spiperone for D2)

-

Bulbocapnine hydrochloride

-

Assay buffer (e.g., Tris-HCl with cofactors)

-

Wash buffer

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare crude cell membranes from cells overexpressing the target dopamine receptor.

-

Inhibitor Preparation: Prepare a series of dilutions of bulbocapnine hydrochloride.

-

Assay Setup: In test tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and the different concentrations of bulbocapnine hydrochloride. Include tubes for total binding (no inhibitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the bulbocapnine hydrochloride concentration.

-

Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

-

References

The Enigmatic Alkaloid: A Historical and Technical Guide to Bulbocapnine's Role in Experimental Psychiatry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical use of bulbocapnine in experimental psychiatry. Once a focal point of research for its profound effects on motor behavior and its potential as a model for psychosis, bulbocapnine's story offers valuable insights into the evolution of psychopharmacology and our understanding of neurotransmitter systems. This document summarizes key quantitative data, details experimental methodologies from historical and modern studies, and visualizes the underlying neurochemical pathways.

Introduction: The Rise of a Cataleptic Agent

Bulbocapnine, an isoquinoline (B145761) alkaloid derived from plants of the Corydalis and Dicentra genera, captured the attention of early 20th-century psychiatrists and neurophysiologists for its remarkable ability to induce a state of catalepsy in animals. This peculiar condition, characterized by waxy flexibility, immobility, and a lack of response to external stimuli, was seen as a potential experimental model for the catatonic symptoms observed in some forms of schizophrenia. The pioneering work of researchers such as de Jong and Baruk in the 1920s and 1930s laid the groundwork for decades of investigation into the neurobiological underpinnings of motor control and psychosis.

Quantitative Data on Bulbocapnine's Biochemical Effects

Modern research has elucidated the primary mechanisms of bulbocapnine's action, focusing on its interaction with the dopaminergic system. The following tables summarize key quantitative findings from various in vitro and in vivo studies.

| Parameter | Value | Cell/Enzyme System | Conditions | Reference |

| IC50 | 26.7 µM | PC12 Cells (Dopamine Content) | 12 hours | [1] |

| IC50 | 22.7 µM | PC12 Cells (Dopamine Content) | 24 hours | |

| Ki | 0.20 mM | Bovine Adrenal Tyrosine Hydroxylase | Uncompetitive inhibition with L-tyrosine | [2] |

| Table 1: Potency of Bulbocapnine in Inhibiting Dopamine (B1211576) Synthesis |

| Effect | Concentration | Cell System | Observation | Reference |

| Dopamine Content Inhibition | 20 µM | PC12 Cells | 45.2% inhibition after 12 hours | [1] |

| Tyrosine Hydroxylase Activity Inhibition | 20 µM | PC12 Cells | 24.4% inhibition | [1] |

| Intracellular Ca2+ Concentration | 20 µM | PC12 Cells | 12.9% decrease | [1] |

| Tyrosine Hydroxylase mRNA Level | Up to 80 µM | PC12 Cells | No alteration | [1] |

| Table 2: Cellular Effects of Bulbocapnine on Dopamine Homeostasis |

Experimental Protocols

Historical Protocols for Induction of Experimental Catatonia (Early 20th Century)

Objective: To induce a catatonic state in animals to model the symptoms of catatonic schizophrenia.

Animals: A range of species were utilized, with cats and monkeys being common subjects for detailed observation.

Procedure:

-

Baseline Observation: Animals were observed for a period to establish normal motor activity and behavior.

-

Bulbocapnine Administration: Bulbocapnine hydrochloride, dissolved in a saline solution, was administered, typically via subcutaneous or intramuscular injection.

-

Dose-Ranging Studies: A critical aspect of these early experiments was the establishment of a dose-response relationship. De Jong and Baruk described a progression of symptoms with increasing doses:

-

Low Doses: Induced a state of sleepiness or tranquility.

-

Moderate Doses: Led to the characteristic cataleptic state, with waxy flexibility and the ability to maintain imposed postures.

-

Higher Doses: Progressed to negativism (resistance to passive movement), hyperkinesis, and in some cases, convulsive seizures.[3]

-

-

Behavioral Observation and Quantification: The assessment of catalepsy was primarily observational. Researchers would place the animal's limbs in unusual positions and time how long they were maintained. The lack of a startle response to sudden noises or visual stimuli was also noted. While formal scoring systems as we know them today were not explicitly detailed in available summaries, the duration of immobility and the degree of waxy flexibility were key parameters.

Modern Protocols for Quantifying Catalepsy

Contemporary studies of catalepsy, often induced by dopamine antagonists like haloperidol, employ standardized and quantitative methods. These protocols provide a framework for how the effects observed in the historical bulbocapnine experiments could be measured today.

Objective: To quantify the intensity and duration of a cataleptic state induced by a pharmacological agent.

Apparatus: The "bar test" is a commonly used apparatus.[4] This typically consists of a horizontal bar raised a specific height from a flat surface.

Procedure:

-

Drug Administration: The test compound (e.g., bulbocapnine) is administered to the animal (commonly a rat or mouse).

-

Acclimation Period: The animal is allowed a period for the drug to take effect.

-

Catalepsy Testing:

-

The animal's forepaws are gently placed on the bar.

-

A stopwatch is started, and the latency to remove both paws from the bar is recorded.

-

A cut-off time (e.g., 180 seconds) is typically set.

-

-

Data Analysis: The mean latency to descend is calculated for each experimental group. Longer latencies indicate a more profound cataleptic state.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by bulbocapnine and a typical experimental workflow for its study.

Caption: Bulbocapnine's dual mechanism of action on the dopaminergic system.

Caption: A typical experimental workflow for studying bulbocapnine-induced catalepsy.

Discussion and Conclusion

The historical arc of bulbocapnine research in experimental psychiatry highlights a pivotal shift from phenomenological observation to mechanistic investigation. The early studies, while lacking the quantitative rigor of modern psychopharmacology, were instrumental in establishing a tangible link between a specific chemical compound and a complex behavioral state resembling a core feature of a major psychiatric illness. This spurred further inquiry into the neurochemical basis of motor control and psychosis, ultimately contributing to the development of the dopamine hypothesis of schizophrenia.

Bulbocapnine's dual action as both an inhibitor of dopamine synthesis (via tyrosine hydroxylase) and a dopamine receptor antagonist provides a compelling explanation for its potent cataleptic effects.[5] By reducing the available pool of dopamine and simultaneously blocking its action at postsynaptic receptors, bulbocapnine effectively dampens dopaminergic neurotransmission, a key pathway in the initiation and control of movement.

While no longer a primary tool in psychiatric drug development, the study of bulbocapnine remains a valuable historical case study. It underscores the importance of animal models in understanding pathophysiology and serves as a reminder of the foundational discoveries that paved the way for modern neuropharmacology. The journey from observing a peculiar stillness in animals to elucidating the intricate dance of neurotransmitters at the synaptic level encapsulates the progress of experimental psychiatry.

References

- 1. Inhibitory effects of bulbocapnine on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of tyrosine hydroxylase by bulbocapnine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rockefeller Foundation, Experimental Catatonia, and Herman H. de Jong [worldneurologyonline.com]

- 4. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Bulbocapnine's Effects on the Central Nervous System in Mammals: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Bulbocapnine, an aporphine (B1220529) isoquinoline (B145761) alkaloid naturally found in plants of the Corydalis and Dicentra genera, exhibits significant and complex effects on the mammalian central nervous system (CNS).[1][2] Historically noted for its induction of a cataleptic state, its mechanisms of action are primarily centered around the dopaminergic and cholinergic systems.[1][3][4] This technical guide provides a comprehensive overview of the core effects of bulbocapnine on the CNS, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying molecular pathways. The primary actions of bulbocapnine include the inhibition of dopamine (B1211576) biosynthesis via tyrosine hydroxylase and the antagonism of dopamine receptors, alongside acetylcholinesterase inhibition.[1][2][5] These actions culminate in a range of neuropharmacological effects, from catalepsy and motor activity inhibition to potential applications in neuropsychiatric research.[1][3]

Core Mechanisms of Action

Bulbocapnine's effects on the CNS are multifaceted, arising from its interaction with multiple key neurotransmitter systems. The principal mechanisms are:

-

Dopamine Biosynthesis Inhibition: Bulbocapnine acts as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the catecholamine biosynthetic pathway.[1][5] This enzyme catalyzes the conversion of L-tyrosine to L-DOPA, the precursor to dopamine. Bulbocapnine's inhibition of TH leads to a reduction in dopamine levels in neuronal cells.[5][6] Studies suggest it functions as an uncompetitive inhibitor with respect to the substrate L-tyrosine, implying it binds to the enzyme-substrate complex.[5] This inhibitory action is post-transcriptional, as bulbocapnine has not been found to alter TH mRNA levels.[5]

-

Dopamine Receptor Antagonism: In addition to suppressing dopamine synthesis, bulbocapnine functions as a dopamine receptor antagonist, directly blocking these receptors from binding with dopamine.[5][7] This dual action—reducing dopamine production and blocking its receptors—makes it a potent modulator of dopaminergic neurotransmission.[5] It has been shown to be an effective, apparently competitive inhibitor of dopamine responses.[7]

-

Acetylcholinesterase (AChE) Inhibition: Bulbocapnine is also an acetylcholinesterase inhibitor (AChEI).[1][2] By inhibiting AChE, the enzyme responsible for breaking down acetylcholine (B1216132), bulbocapnine increases the levels and duration of action of acetylcholine in the synaptic cleft. This contributes to its effects on the CNS and muscular systems.[1]

Signaling Pathway Overview

The following diagram illustrates the primary molecular targets of bulbocapnine within a neuron, leading to its observed effects on the central nervous system.

Caption: Dual inhibitory and antagonistic actions of bulbocapnine on neurotransmitter systems.

Pharmacological Effects on the Central Nervous System

The primary observable CNS effect of bulbocapnine in mammals is the induction of catalepsy , a state of muscular rigidity and immobility.[3][4][8]

-

Catalepsy: Administration of bulbocapnine induces a cataleptic state that can last for over an hour in rats.[3] This condition is characterized by active immobility of the muscles and is considered an experimental model for conditions like Parkinson's disease or schizophrenia.[4][9]

-

Neurotransmitter Level Alterations: Coinciding with the onset of catalepsy, there are significant changes in dopamine and its metabolites in various brain regions.[3]

-

Dopamine (DA): While whole-brain dopamine content may not change, it decreases in the striatum and increases in the cortex and hippocampus.[3]

-

Metabolites (HVA & DOPAC): The concentrations of homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) rise in the striatum and limbic system.[3]

-

-

Other Neurotransmitters: Studies have shown no significant effects on the concentrations of norepinephrine (B1679862) (NA), serotonin (B10506) (5-HT), and 5-hydroxyindoleacetic acid (5-HIAA).[3]

-

Spinal Reflexes: Bulbocapnine has been found to selectively depress the spinal monosynaptic reflex response in rats with minimal effect on polysynaptic systems.[4]

Quantitative Data Summary

The inhibitory effects of bulbocapnine have been quantified in various experimental models. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Effects on Dopamine Biosynthesis

| Cell Line | Concentration | Incubation Time | Effect | IC50 Value | Reference |

| PC12 Cells | 20 µM | 12 hours | 45.2% inhibition of dopamine content | 26.7 µM | [10] |

| PC12 Cells | 20 µM | 24 hours | 39.2% inhibition of dopamine content | 22.7 µM | [6] |

| PC12 Cells | 20 µM | N/A | 23.1% inhibition of Tyrosine Hydroxylase | N/A | [6] |

Table 2: In Vivo Effects on Neurotransmitter Levels in Rats

| Brain Region | Dosage | Time | Dopamine (DA) | HVA | DOPAC | Reference |

| Striatum | 50 mg/kg i.p. | 1 hour | Decrease | Increase | Increase | [3] |

| Limbic System | 50 mg/kg i.p. | 1 hour | No Change | Increase | Increase | [3] |

| Cortex | 50 mg/kg i.p. | 1 hour | Increase | N/A | N/A | [3] |

| Hippocampus | 50 mg/kg i.p. | 1 hour | Increase | N/A | N/A | [3] |

| Whole Brain | 50 mg/kg i.p. | 1 hour | No Change | Increase | Increase | [3] |

Table 3: In Vivo Dopaminergic Antagonism

| Animal Model | Dosage | Duration of Action | Effect | Reference |

| Anesthetized Cat | 8 mg/kg i.v. | > 3 hours | Inhibition of dopamine depressor responses | [7] |

| Rabbit Aortic Strips | 10⁻⁵ M | N/A | Preferential blockade of dopamine | [11] |

Key Experimental Protocols

In Vitro Measurement of Dopamine Content in PC12 Cells

This protocol outlines the methodology used to determine the effect of bulbocapnine on dopamine levels in a cell culture model.

-

Cell Culture: PC12 cells are seeded in appropriate culture plates and allowed to adhere.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of bulbocapnine hydrochloride. A vehicle control (e.g., saline) is run in parallel.[5]

-

Incubation: Cells are incubated for a specified duration (e.g., 12 or 24 hours).[5]

-

Cell Lysis and Extraction: Post-incubation, cells are harvested and lysed using a buffer such as perchloric acid to precipitate proteins and extract catecholamines.[5]

-

Centrifugation: The lysate is centrifuged to pellet cellular debris, leaving the catecholamines in the supernatant.[5]

-

Quantification: The dopamine concentration in the supernatant is measured using High-Performance Liquid Chromatography (HPLC) with electrochemical detection or another sensitive analytical method.

The following diagram provides a visual workflow for this experimental protocol.

Caption: Workflow for quantifying bulbocapnine's effect on dopamine in PC12 cells.

Induction and Assessment of Catalepsy in Rodents

This protocol describes a common in vivo experiment to assess the cataleptogenic effects of bulbocapnine.

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[3][12]

-

Drug Administration: Bulbocapnine is administered, typically via intraperitoneal (i.p.) injection, at a cataleptogenic dose (e.g., 50 mg/kg).[3] A control group receives a vehicle injection.

-

Catalepsy Assessment: At set time points post-injection, catalepsy is measured using standardized tests:

-

Bar Test: The rat's front paws are placed on a raised horizontal bar. The time the rat remains in this unnatural posture is recorded.

-

Grid Test: The rat is placed on a vertical wire grid. The time taken to correct its posture and climb down is measured.

-

-

Behavioral Observation: The onset, intensity, and duration of the cataleptic state are recorded. Catalepsy is considered to have ensued immediately after administration in some studies.[3]

-

Biochemical Analysis (Optional): Following the behavioral assessment, animals can be euthanized, and brain tissues (e.g., striatum, limbic system) dissected for neurochemical analysis of dopamine and its metabolites via HPLC, as described previously.[3]

The logical relationship from drug administration to the cataleptic state is visualized below.

Caption: Logical flow from bulbocapnine administration to the induction of catalepsy.

Conclusion

Bulbocapnine exerts profound effects on the mammalian central nervous system, primarily through a dual mechanism involving the inhibition of dopamine synthesis and the blockade of dopamine receptors. Its additional role as an acetylcholinesterase inhibitor further complicates its neuropharmacological profile. The resulting cataleptic state and specific alterations in regional brain monoamine levels make it a valuable tool for research into motor control and the pathophysiology of neuropsychiatric disorders such as Parkinson's disease and schizophrenia. The quantitative data and established experimental protocols summarized herein provide a foundation for professionals in drug development and neuroscience to further investigate the therapeutic and research potential of bulbocapnine and related aporphine alkaloids.

References

- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 2. Bulbocapnine [cuip.cz]

- 3. Role of the dopaminergic system in the cataleptogenic action of bulbocapnine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EFFECTS OF BULBOCAPNINE ON SPINAL REFLEXES OF ANESTHETIZED AND SPINAL RATS [jstage.jst.go.jp]

- 5. benchchem.com [benchchem.com]

- 6. yakhak.org [yakhak.org]

- 7. Effect of bulbocapnine as a peripheral dopamine receptor antagonists in the anesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the central effects of bulbocapnine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory effects of bulbocapnine on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Bulbocapnine in Fumariaceae: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathways leading to the formation of bulbocapnine, a pharmacologically significant aporphine (B1220529) alkaloid found in various species of the Fumariaceae family, notably within the Corydalis genus. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, relevant quantitative data, and detailed experimental protocols for studying this intricate metabolic pathway.

Introduction to Bulbocapnine and the Aporphine Alkaloids